8-Heptadecene

Description

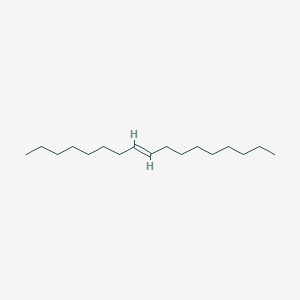

Structure

3D Structure

Properties

IUPAC Name |

(E)-heptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKRILZMDQPHI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 8-Heptadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Heptadecene, a long-chain alkene. It details the molecule's chemical structure, isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Isomerism

8-Heptadecene is an unsaturated hydrocarbon with the chemical formula C₁₇H₃₄.[1][2][3][4] Its structure consists of a seventeen-carbon chain with a single double bond located at the eighth carbon position. The presence of this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z) and trans-(E)-8-Heptadecene.

The IUPAC names for these isomers are (Z)-heptadec-8-ene and (E)-heptadec-8-ene, respectively.[3][4] The spatial arrangement of the alkyl groups attached to the double-bonded carbons defines the isomer, which in turn influences the molecule's physical properties and biological activity.

Caption: Chemical structures of cis-(Z) and trans-(E) isomers of 8-Heptadecene.

Physicochemical and Quantitative Data

A summary of the key quantitative data for 8-Heptadecene is presented below. It is important to note that many of the physical properties are estimated values derived from computational models, as experimental data for this specific compound is limited in the literature.

| Property | Value | Data Type |

| Molecular Formula | C₁₇H₃₄ | --- |

| Molecular Weight | 238.45 g/mol | --- |

| Normal Boiling Point | 305.41 °C (578.56 K) (est.) | Estimated |

| Normal Melting Point | 3.12 °C (276.27 K) (est.) | Estimated |

| Density | 0.783 g/cm³ (est.) | Estimated |

| Vapor Pressure | 0.001 mmHg @ 25 °C (est.) | Estimated |

| Water Solubility | 0.00046 mg/L @ 25 °C (est.) | Estimated |

| LogP (Octanol/Water) | 8.5 - 8.96 (est.) | Estimated |

| Kovats Retention Index | (Z)-isomer: 1664.4 - 1666 (non-polar column) | Experimental |

| (E)-isomer: 1670 - 1680 (non-polar column) | Experimental | |

| (Z)-isomer: 1699 - 1699.2 (polar column) | Experimental | |

| (E)-isomer: 1705 - 1718 (polar column) | Experimental |

Experimental Protocols

Synthesis of 8-Heptadecene via Wittig Reaction

The synthesis can be designed to produce either the (Z) or (E) isomer with some degree of selectivity based on the reaction conditions and the nature of the ylide.[6] Non-stabilized ylides, which would be used for 8-heptadecene synthesis, typically favor the (Z)-alkene.[4]

Caption: Synthetic pathway for 8-Heptadecene via the Wittig Reaction.

Methodology:

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

Step 1: Phosphonium Salt Formation. An alkyl halide is reacted with triphenylphosphine via an Sₙ2 reaction to form a phosphonium salt. For 8-heptadecene, this would involve reacting either 1-bromoheptane with nonyltriphenylphosphine or, more practically, reacting 1-bromooctane with triphenylphosphine to form octyltriphenylphosphonium bromide . The reaction is typically carried out in a suitable solvent like toluene or acetonitrile with heating.

-

Step 2: Ylide Formation. The phosphonium salt is deprotonated using a strong base to form the phosphorus ylide. A very strong base, such as n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to -78 °C), is required. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with water or oxygen.

-

-

Reaction with Carbonyl Compound:

-

The second component required is an aldehyde or ketone. To synthesize 8-heptadecene, nonanal (a 9-carbon aldehyde) would be reacted with the ylide derived from 1-bromooctane.

-

The aldehyde, dissolved in anhydrous THF, is added slowly to the solution of the ylide at low temperature. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours.

-

-

Product Formation and Work-up:

-

The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate.[7] This intermediate rapidly collapses to form the desired alkene (8-Heptadecene) and a stable byproduct, triphenylphosphine oxide.

-

The reaction is quenched, typically by adding water. The product is then extracted into an organic solvent (e.g., diethyl ether or hexane).

-

-

Purification:

-

The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is often achieved through column chromatography on silica gel.

-

The solvent is removed from the purified fractions under reduced pressure to yield the final product, 8-Heptadecene. The identity and purity of the product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile organic compounds like 8-Heptadecene in complex mixtures.

General Protocol:

-

Instrumentation: An Agilent 7890A GC system coupled with a 7000A triple quadrupole mass spectrometer, or a similar system, can be used.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers. For separating cis/trans isomers more effectively, a polar column like a DB-Wax may be employed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.

-

Oven Temperature Program: A temperature gradient is used to separate components. A typical program might be:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 3-10 °C/min to a final temperature of 250-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Injector: The sample is injected in split or splitless mode, with an injector temperature of 250 °C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST Mass Spectral Library) and by their retention indices.

Biological Activity and Significance

While 8-Heptadecene is not widely studied for pharmacological activity, it has been identified as a semiochemical in ecological systems. Specifically, (Z)-8-heptadecene has been identified as an electrophysiologically active compound in the orchid Ophrys insectifera. This compound is also present in its pollinator, the digger wasp Argogorytes mystaceus, suggesting a role in the chemical mimicry used by the orchid to attract its pollinator.

Additionally, a related compound, heptadecene-(8)-carbonic acid-(1), has been reported to possess antimicrobial and antioxidant activity, indicating that derivatives of the 8-heptadecene backbone may be of interest in drug development.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 8-Heptadecane | C17H34 | CID 520230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

(Z)-8-Heptadecene: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-8-Heptadecene is a naturally occurring unsaturated hydrocarbon that has garnered increasing interest within the scientific community. Initially identified as a semiochemical in the intricate communication systems of insects and plants, its biological activities are now being explored for their potential applications, including in pest management. This technical guide provides an in-depth overview of the known natural sources of (Z)-8-Heptadecene, detailed experimental protocols for its extraction and identification, and a summary of its biological roles, with a focus on quantitative data and established pathways.

Natural Sources of (Z)-8-Heptadecene

(Z)-8-Heptadecene has been identified in a variety of natural sources, spanning the plant and animal kingdoms. It often functions as a semiochemical, a chemical substance that carries a message.

Floral Volatiles:

-

Orchids: The fly orchid, Ophrys insectifera, produces (Z)-8-Heptadecene as a key component of its floral scent to attract its specific pollinator.[1][2]

-

Olives: This compound is a major metabolite in the floral volatiles of several olive (Olea europaea) cultivars.[3][4]

Insects and Mites:

-

Pollinators: The digger wasp Argogorytes fargeii, a pollinator of Ophrys insectifera, also has (Z)-8-Heptadecene on its cuticle.[1][5][6]

-

Mites: It is found in certain oribatid mites and plays a crucial role in the chemical ecology of the honey bee parasite Varroa destructor.[7]

-

Ants and Wasps: The Dufour's gland of the digger wasp Liris niger and some primitive Australian ants of the genus Myrmecia also contain this compound.[7]

Other Plants:

While less quantified, (Z)-8-Heptadecene has also been reported in Magnolia officinalis and Citrus reticulata.

Quantitative Data

The abundance of (Z)-8-Heptadecene varies significantly among its natural sources. The following tables summarize the available quantitative data.

Table 1: Relative Abundance of (Z)-8-Heptadecene in Floral Volatiles

| Species | Cultivar/Variety | Relative Abundance (%) | Analytical Method |

| Ophrys insectifera | Not Applicable | 18.88 | SPME-GC-MS |

| Olea europaea | Ezhi | 42.0 | HS-SPME-GC-MS |

| Olea europaea | Chenggu | 43.6 | HS-SPME-GC-MS |

| Olea europaea | Hojiblanca | 41.5 | HS-SPME-GC-MS |

| Olea europaea | Koroneiki | 50.7 | HS-SPME-GC-MS |

Data for O. insectifera from a study on orchids in Basilicata, Italy.[2] Data for Olea europaea from a study comparing Mediterranean and Chinese taxa.[3][4]

Table 2: Effective Concentration of (Z)-8-Heptadecene in a Biological Context

| Organism | Biological Effect | Concentration |

| Varroa destructor | Inhibition of reproduction | 100 ng per brood cell |

Data from a study on the effect of (Z)-8-heptadecene on Varroa destructor reproduction.

Experimental Protocols

The extraction and identification of (Z)-8-Heptadecene from natural sources typically involve solvent extraction or headspace collection, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Floral Volatiles (Orchids and Olives)

This protocol is a synthesized representation of methods used for analyzing floral volatiles.[2][8][9]

1. Sample Preparation:

- Excise fresh flowers from the plant.

- Place a single flower or a specific weight of floral tissue into a headspace vial (e.g., 20 mL).

2. HS-SPME Procedure:

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatiles.

- Equilibration: Equilibrate the sample in the sealed vial at a controlled temperature (e.g., 30°C) for a set time (e.g., 20 minutes) to allow volatiles to accumulate in the headspace.

- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature.

3. GC-MS Analysis:

- Desorption: Immediately after extraction, introduce the SPME fiber into the heated injector port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes.

- Gas Chromatography Parameters (Representative):

- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 5°C/min to 250°C.

- Final hold: 250°C for 5 minutes.

- Mass Spectrometry Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-450.

4. Identification:

- Identify (Z)-8-Heptadecene by comparing its mass spectrum and retention index with that of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST).

Protocol 2: Solvent Extraction of Cuticular Hydrocarbons from Insects

This protocol is a generalized procedure based on methods for extracting insect cuticular hydrocarbons.[10]

1. Sample Preparation:

- Collect individual insects. If necessary, insects can be euthanized by freezing.

2. Extraction:

- Immerse a single insect (or a pooled sample of smaller insects) in a glass vial containing a non-polar solvent such as hexane or pentane (e.g., 100 µL to 3 mL depending on insect size).

- Agitate the vial for a short period (e.g., 5-10 minutes) to extract the surface lipids.

- Carefully remove the insect from the solvent.

3. Sample Cleanup (Optional but Recommended):

- Pass the extract through a small column of silica gel or Florisil to remove more polar compounds. Elute the hydrocarbons with the same non-polar solvent.

4. Concentration:

- Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

5. GC-MS Analysis:

- Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS.

- Use the same GC-MS parameters as described in Protocol 1. The temperature program may be adjusted to accommodate the range of hydrocarbons present in the sample.

6. Derivatization for Double Bond Position Determination:

- To confirm the position of the double bond in (Z)-8-Heptadecene, derivatization with dimethyl disulfide (DMDS) can be performed.[6]

- Procedure:

- In a microvial, add the hydrocarbon extract.

- Add DMDS and a catalytic amount of iodine in diethyl ether.

- Heat the mixture (e.g., 40°C) overnight.

- Wash the reaction mixture with a sodium thiosulfate solution to remove excess iodine.

- Analyze the derivatized product by GC-MS. The mass spectrum of the DMDS adduct will show characteristic fragmentation ions that reveal the original position of the double bond.

Signaling Pathways and Logical Relationships

Biosynthesis of (Z)-8-Heptadecene in Ophrys Orchids

(Z)-8-Heptadecene in Ophrys insectifera is believed to be biosynthesized from fatty acid precursors. The proposed pathway involves the desaturation of stearic acid (18:0) or palmitic acid (16:0) followed by decarbonylation.

Caption: Proposed biosynthetic pathway of (Z)-8-Heptadecene in Ophrys orchids.

Role of (Z)-8-Heptadecene in the Varroa destructor Life Cycle

(Z)-8-Heptadecene acts as an allomone, a type of semiochemical that benefits the producer by modifying the behavior of the receiver. In this case, it is thought to be produced by honeybee larvae under stress from multiple mite infestations and inhibits the reproduction of the Varroa destructor mite.

References

- 1. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Composition of the Scent in Some Ophrys Orchids Growing in Basilicata (Southern Italy): A Solid-Phase Microextraction Study Coupled with Gas Chromatography and Mass Spectrometry [mdpi.com]

- 3. api.fspublishers.org [api.fspublishers.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]

- 8. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Biosynthesis of 8-Heptadecene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for (Z)-8-heptadecene, a common mono-unsaturated cuticular hydrocarbon (CHC) found in many insect species, notably Drosophila melanogaster. This document details the enzymatic steps, precursors, and key intermediates, presents available quantitative data, and outlines detailed experimental protocols for the functional characterization of this pathway.

Introduction to Cuticular Hydrocarbons

Cuticular hydrocarbons are essential lipids that form a waxy layer on the insect epicuticle. This layer is critical for preventing desiccation, a key evolutionary innovation that allowed insects to colonize terrestrial environments.[1][2] Beyond waterproofing, CHCs serve as a rich vocabulary for chemical communication, mediating species and mate recognition, signaling social status, and influencing other complex behaviors.[3] The specific blend of CHCs, which can include n-alkanes, methyl-branched alkanes, and unsaturated alkenes, is often species- and even sex-specific.

(Z)-8-Heptadecene (C17:1) is a C17 monoene that originates from an 18-carbon fatty acid precursor. Its biosynthesis is a multi-step enzymatic cascade primarily occurring in specialized abdominal cells called oenocytes.[4][5] From the oenocytes, these hydrophobic molecules are transported via lipophorins in the hemolymph to the cuticle for deposition.[4] Understanding this pathway offers potential targets for novel insecticide development—by disrupting CHC synthesis, an insect's water balance can be compromised, leading to death by desiccation.

The Core Biosynthetic Pathway of (Z)-8-Heptadecene

The synthesis of (Z)-8-heptadecene is an extension of the universal fatty acid synthesis pathway, involving subsequent modification steps of elongation, desaturation, reduction, and oxidative decarbonylation. The entire process begins with the basic building block, acetyl-CoA.

Step 1: Fatty Acid Synthesis (FAS) The process initiates in the cytoplasm with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) . The Fatty Acid Synthase (FAS) complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing Palmitoyl-CoA (16:0-CoA).

Step 2: Elongation Palmitoyl-CoA (16:0-CoA) is elongated by one two-carbon unit to form Stearoyl-CoA (18:0-CoA). This reaction is carried out by a membrane-bound Elongase of Very-Long-Chain Fatty Acids (ELO) enzyme system located in the endoplasmic reticulum.

Step 3: Desaturation Stearoyl-CoA is desaturated by a Δ9-Desaturase (DES) , which introduces a cis-double bond between carbons 9 and 10 (counting from the carboxyl end). This enzymatic step is critical as it defines the eventual position of the double bond in the final hydrocarbon. The product is (Z)-9-Octadecenoyl-CoA (Oleoyl-CoA). Insects possess the necessary enzymatic machinery to produce oleic acid.[3]

Step 4: Reduction to Aldehyde The activated carboxyl group of (Z)-9-Octadecenoyl-CoA is reduced to an aldehyde. This two-step process is catalyzed by a Fatty Acyl-CoA Reductase (FAR) , which first reduces the acyl-CoA to a fatty alcohol, followed by oxidation to a fatty aldehyde, or directly produces the aldehyde. This reaction requires a reductant, typically NADPH. The product is (Z)-9-Octadecenal.

Step 5: Oxidative Decarbonylation The final and defining step is the conversion of the C18 aldehyde, (Z)-9-Octadecenal, to the C17 alkene, (Z)-8-Heptadecene. This is catalyzed by a specialized cytochrome P450 enzyme from the CYP4G family, which functions as an oxidative decarbonylase .[4] In Drosophila melanogaster, this enzyme is CYP4G1 .[4][6] The reaction cleaves the aldehyde's C-C bond, releasing the carbonyl carbon as carbon dioxide (CO2) and forming the terminal hydrocarbon, with the double bond now located at the 8th position.

Quantitative Data Presentation

Obtaining precise kinetic data for all enzymes in the CHC biosynthesis pathway is challenging. Many are membrane-bound, and their substrates are highly hydrophobic. Notably, the sluggishness of the terminal enzyme, CYP4G1, and the nature of its substrates have prevented the acquisition of dependable kinetic constants.[5] However, data from related enzymes, such as Fatty Acyl-CoA Reductases (FARs) involved in pheromone biosynthesis, provide valuable representative metrics.

| Enzyme Class | Example Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol/µg protein/min) | Reference |

| Δ9-Desaturase | Desat1 | Drosophila melanogaster | Stearoyl-CoA (18:0) | Data Not Available | Data Not Available | [7] |

| Fatty Acyl-CoA Reductase | Slit-FAR1 | Spodoptera littoralis | (Z,E)-9,11-Tetradecadienoyl-CoA | 1.1 ± 0.2 | 810 ± 30 | [1] |

| Fatty Acyl-CoA Reductase | Slit-FAR1 | Spodoptera littoralis | (Z)-9-Tetradecenoyl-CoA | 1.9 ± 0.3 | 1100 ± 50 | [1] |

| Oxidative Decarbonylase | CYP4G1 | Drosophila melanogaster | Long-Chain Aldehydes | Not Determined¹ | Not Determined¹ | [5] |

¹Kinetics could not be reliably determined due to substrate hydrophobicity and low enzyme turnover.[5]

Experimental Protocols

Functional characterization of the 8-heptadecene biosynthetic pathway relies on a combination of in vitro biochemical assays and in vivo genetic manipulation, followed by analytical chemistry to quantify the resulting hydrocarbon profiles.

Protocol 1: Functional Analysis of Terminal Enzymes via Heterologous Expression in Yeast

This protocol describes the expression of insect enzymes (e.g., FAR and CYP4G1) in Saccharomyces cerevisiae to produce microsomal fractions for in vitro activity assays.

A. Gene Cloning and Yeast Transformation:

-

RNA Extraction & cDNA Synthesis: Extract total RNA from insect oenocytes or whole abdomens using a Trizol-based method. Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) primers.

-

Gene Amplification: Amplify the full open reading frame (ORF) of the target gene (e.g., CYP4G1) from cDNA using high-fidelity PCR. Design primers to add appropriate restriction sites for cloning.

-

Vector Ligation: Clone the PCR product into a yeast expression vector (e.g., pYES2/NT or pESC series) under the control of an inducible promoter (e.g., GAL1). For P450s, co-expression with a partner NADPH-cytochrome P450 reductase (CPR) is often necessary for activity.

-

Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., BY4742) with the expression plasmid using the lithium acetate/polyethylene glycol method.

-

Selection: Plate transformed cells on synthetic defined (SD) dropout medium lacking the appropriate nutrient (e.g., uracil for pYES2) to select for successful transformants.

B. Microsome Preparation: [2]

-

Starter Culture: Inoculate 10 mL of selective SD medium with a single yeast colony and grow overnight at 30°C with shaking.

-

Large-Scale Culture & Induction: Inoculate 500 mL of selective medium containing a non-inducing carbon source (e.g., raffinose). Grow to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Induce protein expression by adding galactose to a final concentration of 2% and continue to grow for 16-24 hours at a reduced temperature (e.g., 20-25°C).

-

Cell Harvesting: Pellet the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, supplemented with protease inhibitors like PMSF and a protease inhibitor cocktail). Lyse the cells by mechanical disruption with an equal volume of acid-washed glass beads (0.5 mm), vortexing in short bursts (e.g., 10 cycles of 1 min vortex, 1 min on ice).

-

Differential Centrifugation:

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60-90 minutes at 4°C.

-

The resulting pellet is the microsomal fraction.

-

-

Storage: Gently wash the microsomal pellet with storage buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol), resuspend in a minimal volume of the same buffer, and store at -80°C. Determine protein concentration using a Bradford or BCA assay.

C. In Vitro Enzyme Assay (Conceptual):

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate pH 7.4), the microsomal protein (100-500 µg), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Substrate Addition: Start the reaction by adding the fatty acyl-CoA or aldehyde substrate (e.g., (Z)-9-Octadecenoyl-CoA for FAR assay; (Z)-9-Octadecenal for CYP4G1 assay), typically dissolved in a small amount of a carrier solvent like DMSO.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 28-30°C) for 1-2 hours with gentle shaking.

-

Extraction: Stop the reaction and extract the lipid products by adding 2 volumes of hexane:isopropanol (3:2, v/v). Vortex thoroughly, centrifuge to separate phases, and collect the upper organic layer.

-

Analysis: Analyze the extracted products by GC-MS as described in Protocol 4.3.

Protocol 2: In Vivo Functional Validation via Oenocyte-Specific RNAi

This protocol uses the GAL4/UAS system in Drosophila melanogaster for tissue-specific gene knockdown to confirm a gene's role in vivo.

-

Fly Stocks: Obtain the necessary fly stocks:

-

An oenocyte-specific GAL4 driver line (e.g., PromE(800)-GAL4).

-

A UAS-RNAi transgenic line targeting the gene of interest (e.g., UAS-CYP4G1-RNAi), available from stock centers like the Vienna Drosophila Resource Center (VDRC).

-

A control line (e.g., the GAL4 driver crossed to a background strain like w¹¹¹⁸).

-

-

Genetic Cross: Set up crosses between the GAL4 driver line and the UAS-RNAi line. The F1 progeny will express the RNAi construct specifically in the oenocytes.

-

Fly Rearing: Raise the crosses and progeny at a constant temperature (e.g., 25°C). For conditional knockdown, a GAL80ᵗˢ inhibitor can be included, allowing knockdown to be induced by shifting adult flies to a higher, non-permissive temperature (e.g., 29°C).[8]

-

Progeny Collection: Collect F1 progeny of the correct genotype at 0-1 day post-eclosion.

-

Phenotypic Analysis:

-

Desiccation Assay: Place a cohort of knockdown and control flies in a vial with no food or water and record mortality over time to assess their susceptibility to desiccation. A functional knockdown of a key CHC synthesis gene is expected to significantly increase this susceptibility.[4]

-

CHC Analysis: Extract and analyze the cuticular hydrocarbons from knockdown and control flies using Protocol 4.3 to confirm a reduction or absence of specific CHCs.

-

Protocol 3: Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol details the standard method for extracting and quantifying insect CHCs.

-

Sample Preparation: Collect individual insects (e.g., 3-5 day old adult flies) and flash-freeze them at -20°C or -80°C.

-

Solvent Extraction:

-

Place a single insect into a 2 mL glass vial.

-

Add 200 µL of a non-polar solvent like n-hexane containing an internal standard (e.g., n-octadecane at 10 ng/µL) for quantification.

-

Agitate the vial on a vortex mixer for 2 minutes to wash the CHCs from the cuticle.

-

Carefully remove the insect from the vial.

-

-

Sample Concentration: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 20-50 µL.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into the GC-MS.

-

GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase at 20°C/min to 200°C.

-

Ramp 2: Increase at 5°C/min to 320°C.

-

Final hold: Hold at 320°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Splitless mode at 280°C.

-

MS Parameters: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-600. The transfer line temperature should be set to 290°C.

-

-

Data Analysis:

-

Identify compounds based on their mass spectra and retention times compared to known standards.

-

Quantify the amount of each hydrocarbon by comparing its peak area to that of the internal standard.

-

References

- 1. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsome preparation [protocols.io]

- 3. Insights into unique features of Drosophila CYP4G enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Drosophila melanogaster cytochrome P450 genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conditional knockdown protocol for studying cellular communication using Drosophila melanogaster wing imaginal disc - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 8-Heptadecene isomers

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Heptadecene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the geometric isomers of 8-Heptadecene: (Z)-8-Heptadecene (cis) and (E)-8-Heptadecene (trans). This document includes quantitative data, detailed experimental protocols for characterization, and visualizations of key concepts and workflows.

Introduction to 8-Heptadecene Isomers

8-Heptadecene (C₁₇H₃₄) is a long-chain alkene with a carbon-carbon double bond at the eighth position.[1] The stereochemistry around this double bond gives rise to two geometric isomers: cis (Z) and trans (E). These isomers, while sharing the same molecular formula and connectivity, exhibit distinct physical properties and can have different biological activities, making their accurate identification and separation crucial in research and development. For instance, (Z)-8-heptadecene has been identified as a semiochemical in certain insects.[2]

Physical and Chemical Properties

The physical properties of the (Z) and (E) isomers of 8-Heptadecene are summarized below. Data is compiled from various sources, and some values are estimated based on computational models.

| Property | (Z)-8-Heptadecene (cis) | (E)-8-Heptadecene (trans) |

| Molecular Formula | C₁₇H₃₄[3][4] | C₁₇H₃₄[5][6] |

| Molecular Weight | 238.45 g/mol [3][4] | 238.45 g/mol [5][6] |

| IUPAC Name | (Z)-heptadec-8-ene[3] | (E)-heptadec-8-ene[5] |

| CAS Number | 16369-12-3[7][8] | 2579-04-6[6][9] |

| Boiling Point | 304.00 to 306.00 °C @ 760 mm Hg[7][8] | 305.41 °C @ 760 mm Hg (est.)[10] |

| Melting Point | 3.0 °C (276.27 K) (Joback Method)[4][11] | 6.38°C (estimate)[12] |

| Density | Data not available | 0.7833 (estimate)[12] |

| Refractive Index | Data not available | 1.4446 (estimate)[12] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est.)[7][10] | 0.001000 mmHg @ 25.00 °C (est.)[10] |

| logP (o/w) | 8.959 (est.)[7][10] | 8.5 (Computed by XLogP3)[5] |

| Solubility | Soluble in alcohol; Insoluble in water (0.0004599 mg/L @ 25 °C est.)[7][8] | Insoluble in water (0.0004599 mg/L @ 25 °C est.)[10] |

| Kovats RI (non-polar) | 1666 (Standard), 1664.4 - 1665.6 (Semi-standard)[3][4] | 1676 (Standard), 1670 - 1704 (Semi-standard)[5][13] |

| Kovats RI (polar) | 1699 - 1699.2 (Standard)[3][4] | 1705 - 1718 (Standard)[5][14] |

Note: "est." denotes an estimated value. "Joback Method" and "Crippen Method" refer to computational estimation techniques.[4][11]

Chemical Reactivity

As alkenes, both 8-Heptadecene isomers undergo characteristic addition reactions at the carbon-carbon double bond.[15] The π-bond is a region of high electron density, making it susceptible to attack by electrophiles.

Key Reactions Include:

-

Hydrogenation: Addition of hydrogen (H₂) across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) to yield the corresponding alkane, heptadecane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form dihaloheptadecanes. The disappearance of the reddish-brown color of bromine water is a classic qualitative test for unsaturation.[16]

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

-

Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃). A cold, dilute, alkaline solution of KMnO₄ will hydroxylate the double bond to form a diol, and the disappearance of the purple permanganate color is another common test for unsaturation.[16][17]

Experimental Protocols for Characterization

The accurate characterization and quantification of 8-Heptadecene isomers require specific analytical techniques. The presence of undesired isomers can significantly impact a compound's biological activity and physical properties.[18]

Gas Chromatography (GC)

Gas chromatography is a primary method for separating and quantifying volatile isomers like 8-Heptadecene. The choice of stationary phase is critical for achieving baseline separation.[18] Alkenes are generally more polar than their corresponding alkanes and may elute differently depending on the column's polarity.[19]

-

Objective: To separate (Z) and (E) isomers of 8-Heptadecene and determine the purity of a sample.

-

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[18]

-

Methodology:

-

Column Selection: A high-resolution capillary column with a mid-to-high polarity stationary phase (e.g., cyanopropyl or polyethylene glycol phases) is recommended for separating geometric isomers.[18] Non-polar phases (e.g., polydimethylsiloxane) can also be used, with elution order potentially varying.[19]

-

Sample Preparation: Prepare a dilute solution of the 8-Heptadecene sample (e.g., 1 mg/mL) in a volatile solvent such as hexane.

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[18]

-

Injector Temperature: 250 °C.[18]

-

Detector Temperature (FID): 280-300 °C.[18]

-

Oven Temperature Program: Start with an initial temperature (e.g., 70-100 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) to ensure elution.[20]

-

Injection: Inject a small volume (e.g., 1 µL) with a high split ratio (e.g., 100:1) to prevent column overloading.[18]

-

-

-

Data Analysis: The retention time for each isomer is used for identification by comparison to a known standard. The peak area is proportional to the concentration of each isomer, allowing for the determination of the isomeric ratio.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and can definitively distinguish between (Z) and (E) isomers.

-

Objective: To confirm the chemical structure and determine the E/Z isomer ratio.

-

Instrumentation: NMR Spectrometer (400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[18]

-

¹H NMR Analysis: The protons attached to the double-bonded carbons (vinylic protons) of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants (J-values).

-

Chemical Shift: The vinylic protons in the (Z)-isomer are typically shielded and appear at a slightly lower chemical shift (further upfield) compared to the (E)-isomer.

-

Coupling Constant: The coupling constant between the vinylic protons is characteristic of the geometry. For (Z)-isomers, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, while for (E)-isomers, it is larger, usually 12-18 Hz.

-

-

¹³C NMR Analysis: The carbons of the double bond and the adjacent allylic carbons will also exhibit different chemical shifts depending on the isomer. In the (Z)-isomer, steric hindrance (gamma-gauche effect) causes the allylic carbons to be more shielded and appear at a lower chemical shift compared to the (E)-isomer.

-

-

Data Analysis: The ratio of the isomers can be quantified by integrating the distinct vinylic proton signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural confirmation.

-

Objective: To confirm the molecular weight and identity of the eluted isomers from GC.

-

Methodology:

-

Ionization: Electron Ionization (EI) is typically used.

-

Analysis: The mass spectrum of 8-Heptadecene will show a molecular ion peak (M⁺) at m/z = 238.[9] The fragmentation pattern for long-chain alkenes is complex but can provide information to confirm the structure.

-

Derivatization: To definitively locate the double bond, a derivatization technique such as reaction with dimethyldisulfide (DMDS) can be employed prior to GC-MS analysis. The resulting thioether derivative produces characteristic fragmentation patterns that clearly indicate the original position of the double bond.[2]

-

References

- 1. 8-Heptadecane | C17H34 | CID 520230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (Z)-8-heptadecene | C17H34 | CID 5352243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 8-Heptadecene | C17H34 | CID 5364555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Heptadecene [webbook.nist.gov]

- 7. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]

- 8. (Z)-8-heptadecene [flavscents.com]

- 9. 8-Heptadecene [webbook.nist.gov]

- 10. 8-heptadecene, 2579-04-6 [thegoodscentscompany.com]

- 11. chemeo.com [chemeo.com]

- 12. 8-HEPTADECENE CAS#: 16369-12-3 [m.chemicalbook.com]

- 13. chemeo.com [chemeo.com]

- 14. 8-Heptadecene [webbook.nist.gov]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

The Discovery of 8-Heptadecene as a Semiochemical: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to the survival and reproduction of many species, particularly insects. The discovery and characterization of these molecules provide invaluable insights into chemical ecology and offer avenues for the development of novel pest management strategies and other biotechnological applications. This technical guide focuses on the discovery of 8-heptadecene, a long-chain alkene, as a significant semiochemical in insect communication. While cuticular hydrocarbons are known to play a role in the chemical communication of numerous insects, including Drosophila melanogaster, the definitive identification of (Z)-8-heptadecene as a key electrophysiologically active semiochemical was notably demonstrated in the pollinator wasp, Argogorytes fargeii, and its associated orchid, Ophrys insectifera.[1] This guide will provide a detailed overview of the experimental methodologies employed in its discovery, a structured presentation of the key findings, and a visual representation of the relevant biological pathways.

Data Presentation

The following tables summarize the key findings from the research that identified (Z)-8-heptadecene as a semiochemical. While precise quantitative data from the initial discovery is not extensively published in numerical format, the following represents a structured summary of the reported observations.

Table 1: Identification and Electrophysiological Activity of (Z)-8-Heptadecene

| Compound | Source(s) | Identification Method | Electrophysiological Activity (EAG/EAD) in Argogorytes |

| (Z)-8-Heptadecene | Ophrys insectifera (floral extract), Argogorytes fargeii (female extract) | GC-MS, DMDS derivatization | Consistently active in multiple experiments[1] |

| n-Pentadecane | Ophrys insectifera (floral extract), Argogorytes fargeii (female extract) | GC-MS | Active, but less frequently than (Z)-8-heptadecene[1] |

DMDS: Dimethyldisulfide EAG/EAD: Electroantennography/Electroantennographic Detection

Table 2: Summary of Behavioral Responses

| Stimulus | Test Subject | Observed Behavior | Inferred Function |

| (Z)-8-Heptadecene | Argogorytes males | Pollinator attraction (inferred from EAG activity) | Sex pheromone mimic / Kairomone |

Note: Detailed quantitative behavioral assay data for Argogorytes fargeii in response to isolated (Z)-8-heptadecene is not extensively detailed in the primary discovery literature. The function is largely inferred from its electrophysiological activity and its presence in both the orchid and the female wasp.

Experimental Protocols

The identification of 8-heptadecene as a semiochemical involved a combination of chemical analysis, electrophysiology, and behavioral assays. The following are detailed methodologies representative of those used in such studies.

Sample Collection and Extraction of Cuticular Hydrocarbons

This protocol describes a general method for extracting cuticular hydrocarbons (CHCs) from insects for chemical analysis.

-

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

-

Materials:

-

Insects (e.g., individual female Argogorytes fargeii)

-

Hexane (High purity, for chromatography)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipette

-

Vortex mixer

-

-

Procedure:

-

Individual insects are placed in a 2 mL glass vial.

-

Approximately 500 µL of hexane is added to the vial to fully submerge the insect.

-

The vial is agitated on a vortex mixer for 2 minutes to facilitate the dissolution of CHCs from the cuticle.

-

The hexane extract is carefully transferred to a clean vial, avoiding the transfer of any physical debris.

-

The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample.

-

The dried extract is reconstituted in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.[2][3][4]

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds in a mixture.

-

Objective: To separate, identify, and quantify the chemical components of the CHC extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for CHC analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1-3 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10-30°C/min.

-

Ramp 2: Increase to 300°C at a rate of 5-15°C/min.

-

Final hold at 300°C for 10-20 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Data Analysis:

-

Compound identification is achieved by comparing the mass spectra of the eluted peaks with a reference library (e.g., NIST).

-

The position of double bonds in alkenes can be determined by derivatization, for example, with dimethyldisulfide (DMDS), which forms characteristic adducts that fragment in the mass spectrometer, revealing the original double bond location.[1]

-

Electrophysiological Assay: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to a specific chemical stimulus, indicating that the insect can detect the compound.

-

Objective: To determine if an insect's antenna responds to a specific chemical, such as 8-heptadecene.

-

Materials:

-

Live insects (e.g., male Argogorytes)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode holder

-

Amplifier and data acquisition system

-

Conductive gel or saline solution

-

Odor delivery system (e.g., a Pasteur pipette with a filter paper containing the test compound)

-

-

Procedure:

-

An insect is immobilized, and one of its antennae is excised at the base.

-

The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

-

A continuous stream of purified air is passed over the antenna.

-

A puff of air containing a known concentration of the test compound (e.g., synthetic 8-heptadecene dissolved in a solvent and applied to filter paper) is introduced into the continuous air stream.

-

The change in the electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured in millivolts (mV).

-

Mandatory Visualization

Caption: Experimental workflow for the discovery of 8-heptadecene as a semiochemical.

Caption: Putative biosynthetic pathway of 8-heptadecene in insects.

Caption: Olfactory signaling pathway for 8-heptadecene in an insect.

Conclusion

The identification of 8-heptadecene as a semiochemical in Argogorytes fargeii and its mimicry by Ophrys insectifera exemplifies the intricate chemical communication systems that have evolved in insects. The methodologies outlined in this guide, from solvent extraction and GC-MS to electroantennography, represent a robust workflow for the discovery and validation of novel semiochemicals. While the role of 8-heptadecene in other insects, such as the model organism Drosophila melanogaster, is less defined, the principles of its discovery and the pathways for its biosynthesis and detection are broadly applicable across insecta. A deeper understanding of these processes at the molecular level, including the specific genes and receptors involved, will continue to drive innovation in fields ranging from evolutionary biology to sustainable agriculture and public health.

References

- 1. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 8-Heptadecene in Plants: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the role of volatile organic compounds (VOCs) in plant biology. However, specific research on the direct biological activity of 8-Heptadecene within plants, including its precise signaling pathways and quantitative effects on plant physiology, is limited. This guide synthesizes the available information on 8-Heptadecene's occurrence and known roles in plant-insect interactions, and places it within the broader, well-documented context of plant VOCs and long-chain hydrocarbons to infer its potential functions and provide a framework for future research.

Introduction: 8-Heptadecene as a Plant Volatile

8-Heptadecene (C₁₇H₃₄) is a long-chain alkene that has been identified as a volatile organic compound in various plant species. While its role as a semiochemical in plant-pollinator interactions is established in some cases, its direct effects on the physiology, development, and defense of the emitting plants are not yet well understood. This guide explores the potential biological activities of 8-Heptadecene by examining the functions of structurally related compounds and the general principles of plant VOC signaling. We provide detailed experimental protocols that can be adapted to investigate the specific activities of this and other long-chain alkenes in plants.

Occurrence of 8-Heptadecene in the Plant Kingdom

8-Heptadecene has been identified in a variety of plant species, often as a component of their essential oils or floral scents. The table below summarizes some of the plants in which this compound has been detected.

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Magnoliaceae | Magnolia | officinalis | Magnolia | Not Specified | [1] |

| Rutaceae | Citrus | reticulata | Mandarin Orange | Not Specified | [1][2] |

| Orchidaceae | Ophrys | insectifera | Fly Orchid | Flower | [3] |

| Asteraceae | Commelina | maculata | Spotted Dayflower | Leaves | [4] |

| Leguminosae | Crotalaria | juncea | Sunn Hemp | Not Specified | [5] |

| Rosaceae | Rubus | pyrifolius | Flowers | [6] | |

| Apiaceae | Angelica | gigas | Giant Angelica | Not Specified | [2] |

Potential Biological Activities of 8-Heptadecene in Plants (Inferred)

Based on the known roles of other plant VOCs and long-chain hydrocarbons, several potential biological activities can be hypothesized for 8-Heptadecene.

Allelopathy and Plant-Plant Communication

Allelopathy is a biological phenomenon where one plant influences the growth, germination, or development of another through the release of chemical compounds known as allelochemicals.[7][8] VOCs can act as airborne signals between plants, priming the defenses of neighboring plants against future threats.[9][10]

Hypothesized Role of 8-Heptadecene: As a volatile compound, 8-Heptadecene could potentially be released from roots or decomposing leaf litter and affect the seed germination or root growth of competing plant species.[11][12] Its long carbon chain might allow it to interfere with the lipid membranes of seeds or root cells, disrupting germination or nutrient uptake.

Plant Defense

Plants produce a vast array of secondary metabolites, including VOCs, to defend against herbivores and pathogens.[13][14] Some long-chain hydrocarbons are components of the plant cuticle, which serves as a physical barrier. Very-long-chain fatty acids (VLCFAs), the precursors to alkanes and alkenes, are also involved in signaling pathways related to plant defense.[15]

Hypothesized Role of 8-Heptadecene:

-

Direct Defense: 8-Heptadecene could have deterrent or toxic effects on certain herbivores or microbial pathogens.

-

Indirect Defense: As a volatile, it might attract natural predators of herbivores attacking the plant.[16]

-

Cuticular Component: While less stable than its saturated counterpart (heptadecane), 8-heptadecene could be a minor component of cuticular waxes, contributing to the physical and chemical barrier on the leaf surface.

Plant Growth and Development

Certain hydrocarbons play crucial roles in plant development. For instance, very-long-chain alkanes are essential for pollen adhesion and hydration in rice, indicating their importance for fertility.[17] Plant growth regulators can also modify the profile of volatile compounds synthesized by plants.[18][19] While some chemicals can inhibit growth, low doses of certain compounds, including some herbicides, have been observed to stimulate it (a phenomenon known as hormesis).[20]

Hypothesized Role of 8-Heptadecene: Given its structural similarity to other long-chain hydrocarbons, 8-Heptadecene might have a role in developmental processes that rely on lipid-based molecules, such as pollen development or cuticle formation. Its effects could be concentration-dependent, potentially inhibiting or even stimulating growth at different levels.[21]

General Signaling Pathways for Plant Volatile Organic Compounds

The perception of VOCs by plants triggers complex signaling cascades that often involve major plant hormones like jasmonic acid (JA), salicylic acid (SA), and ethylene.[22][23][24] A compound like 8-Heptadecene would likely be perceived at the cell membrane, initiating a signal that leads to changes in gene expression and physiological responses.

Experimental Protocols

Investigating the biological activity of 8-Heptadecene requires standardized methods for its extraction, identification, and for bioassays to test its effects.

Protocol for Headspace VOC Collection and Analysis by GC-MS

This protocol is adapted for the analysis of volatile compounds emitted from plant tissues.[1][25][26]

Objective: To identify and quantify 8-Heptadecene and other VOCs emitted from a plant sample.

Materials:

-

Plant tissue (leaves, flowers, or roots)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) holder and fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Heating block or water bath

-

Internal standard (e.g., n-alkane solution)

Procedure:

-

Sample Preparation: Place a known amount (e.g., 1.0 g) of fresh plant material into a 20 mL headspace vial. If desired, add a known concentration of an internal standard.

-

Sealing: Immediately seal the vial with the screw cap. Prepare a blank vial containing no plant material as a control.

-

Equilibration: Place the vial in a heating block set to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Adsorption: Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period (e.g., 30 minutes) while maintaining the temperature.

-

Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Desorb the collected volatiles onto the GC column (e.g., at 250°C for 5 minutes).

-

GC Separation: Program the GC oven with a suitable temperature ramp to separate the compounds. (e.g., initial temp 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 10 min).

-

MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40-550) to generate mass spectra for each separated compound.

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries (e.g., NIST). Quantify 8-Heptadecene relative to the internal standard.

Protocol for a Seed Germination Allelopathy Bioassay

This protocol tests the potential allelopathic effects of 8-Heptadecene on the germination of a model plant species.[27]

Objective: To determine if 8-Heptadecene inhibits or stimulates seed germination.

Materials:

-

Certified seeds of a sensitive indicator species (e.g., lettuce, Lactuca sativa)

-

8-Heptadecene standard

-

Solvent (e.g., acetone or ethanol) and distilled water with a surfactant (e.g., 0.1% Tween 20)

-

Petri dishes (9 cm diameter) with sterile filter paper

-

Growth chamber with controlled temperature and light

-

Pipettes and sterile glassware

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of 8-Heptadecene in the chosen solvent. Create a dilution series (e.g., 0, 10, 50, 100, 500 µM) in distilled water containing the surfactant. The 0 µM solution (control) should contain the same concentration of solvent and surfactant as the test solutions.

-

Assay Setup: Place two layers of sterile filter paper in each Petri dish.

-

Seed Plating: Arrange 25-50 lettuce seeds evenly on the filter paper in each dish.

-

Treatment Application: Add 5 mL of the respective test solution to each Petri dish, ensuring the filter paper is saturated. Seal the dishes with parafilm to prevent evaporation.

-

Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Analysis: Calculate the germination percentage for each concentration. Analyze the data for statistically significant differences between the treatments and the control.

Visualizing the Research Workflow

The process of investigating the biological activity of a novel plant VOC like 8-Heptadecene follows a logical progression from detection to functional analysis.

Conclusion and Future Directions

8-Heptadecene is a naturally occurring plant volatile with a confirmed role in specialized pollination syndromes. While its direct biological activities within plants remain largely unexplored, its chemical nature as a long-chain alkene suggests potential involvement in allelopathy, defense, and development. The lack of specific data presents a clear opportunity for future research.

The experimental frameworks provided in this guide offer a starting point for systematically investigating the functions of 8-Heptadecene. Future studies should focus on:

-

Allelopathic Screening: Testing the effect of 8-Heptadecene on a broader range of plant species, including common weeds and crop plants.

-

Defense Induction: Investigating whether exogenous application of 8-Heptadecene can "prime" plants, enhancing their resistance to subsequent pathogen or herbivore attacks.

-

Transcriptomic Analysis: Using techniques like RNA-Seq to identify which genes and signaling pathways are activated in plants upon exposure to 8-Heptadecene.

By applying these established methodologies, the scientific community can begin to elucidate the specific roles of this and other long-chain alkenes, contributing to a deeper understanding of the complex chemical language of plants.

References

- 1. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 2. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. notulaebiologicae.ro [notulaebiologicae.ro]

- 7. Allelopathy - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Volatile Signaling in Plant-Plant Interactions: "Talking Trees" in the Genomics Era | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. agrilifeorganic.org [agrilifeorganic.org]

- 13. Elevated CO₂: a double‐edged sword for plant defence against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plants have an astonishing biochemical communication network - Earth.com [earth.com]

- 17. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. cropj.com [cropj.com]

CAS number and molecular weight of 8-Heptadecene

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a consolidated overview of the chemical and physical properties of 8-Heptadecene, including its various isomers. The information is intended for use by researchers, scientists, and professionals in the field of chemistry.

Core Chemical Data

8-Heptadecene is an unsaturated hydrocarbon with the chemical formula C₁₇H₃₄.[1] It exists as two primary geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. The molecular weight of 8-Heptadecene is approximately 238.45 g/mol .[1][2]

A comprehensive summary of the key quantitative data for 8-Heptadecene and its isomers is presented in the table below. This allows for a clear comparison of the different forms of the molecule.

| Property | (Z)-8-Heptadecene (cis) | (E)-8-Heptadecene (trans) | 8-Heptadecene (Isomer Mixture) |

| CAS Number | 16369-12-3[3] | 54290-12-9[1] | 2579-04-6[4] |

| Molecular Formula | C₁₇H₃₄[5] | C₁₇H₃₄[1] | C₁₇H₃₄[4] |

| Molecular Weight | 238.45 g/mol [3] | 238.4519 g/mol [1] | 238.45798 g/mol [4] |

| IUPAC Name | (Z)-heptadec-8-ene[5] | (E)-heptadec-8-ene[6] | Heptadec-8-ene[4] |

| Boiling Point | 304.00 to 306.00 °C @ 760.00 mm Hg[7] | 305.41 °C @ 760.00 mm Hg (est)[4] | Not Available |

| Flash Point | 280.00 °F (137.78 °C)[7] | 281.00 °F (138.20 °C) (est)[4] | Not Available |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est)[7] | 0.001000 mmHg @ 25.00 °C (est)[4] | Not Available |

| logP (o/w) | 8.959 (est)[7] | 8.959 (est)[4] | 8.50 (est)[4] |

| Solubility in Water | 0.0004599 mg/L @ 25 °C (est)[7] | 0.0004599 mg/L @ 25 °C (est)[4] | Not Available |

Isomeric Relationships of 8-Heptadecene

The following diagram illustrates the relationship between the general term 8-Heptadecene and its specific cis and trans isomers, along with their respective CAS numbers.

Experimental Protocols

While detailed experimental protocols for drug development are not available for 8-Heptadecene, a method for its synthesis has been described in the literature.

Synthesis of 8-Heptadecene via Decarboxylation of Oleic Acid

One reported method for the synthesis of 8-heptadecene involves the decarboxylation of oleic acid.[8] This process is carried out in a flow system in the presence of various catalysts.[8] The yield of 8-heptadecene is dependent on the reaction temperature.[8] A competing reaction pathway that can occur is hydrodeoxygenation, which results in the formation of octadecane.[8] The recyclability of the catalyst has been observed to be most effective in a CO₂ atmosphere.[8]

Note: This is a general description of a synthetic method. For detailed experimental parameters, including specific catalysts, temperatures, flow rates, and purification methods, it is essential to consult the primary research literature.

Concluding Remarks

This technical guide provides a summary of the currently available chemical and physical data for 8-Heptadecene and its isomers. The provided information on its synthesis offers a starting point for researchers interested in the chemical preparation of this compound. At present, there is a lack of published data regarding the biological activity or potential therapeutic applications of 8-Heptadecene, and as such, no information on signaling pathways or extensive experimental protocols for drug development can be provided. Further research would be necessary to explore these aspects.

References

- 1. 8-Heptadecene [webbook.nist.gov]

- 2. scent.vn [scent.vn]

- 3. Page loading... [wap.guidechem.com]

- 4. 8-heptadecene, 2579-04-6 [thegoodscentscompany.com]

- 5. (Z)-8-heptadecene | C17H34 | CID 5352243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Heptadecene | C17H34 | CID 5364555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-Heptadecene: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 8-Heptadecene, a long-chain alkene of interest to researchers in various fields, including chemical synthesis and drug development. This document presents available experimental mass spectrometry data, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed, generalized experimental protocols are also provided to aid in the acquisition of similar data.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For 8-Heptadecene, Electron Ionization (EI) is a common method for generating a mass spectrum.

Data Presentation

The mass spectrum of (E)-8-Heptadecene obtained from the NIST Mass Spectrometry Data Center shows a molecular ion peak and a series of fragment ions.[1] The data is summarized in the table below.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 238 | 5 | [M]+ (Molecular Ion) |

| 125 | 20 | [C9H17]+ |

| 111 | 35 | [C8H15]+ |

| 97 | 60 | [C7H13]+ |

| 83 | 85 | [C6H11]+ |

| 69 | 95 | [C5H9]+ |

| 55 | 100 | [C4H7]+ |

| 41 | 80 | [C3H5]+ |

Data is based on the experimental spectrum of (E)-8-Heptadecene from the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI mass spectrum of a liquid sample like 8-Heptadecene is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+).

-

Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

The fragmentation of alkenes in EI-MS is characterized by cleavages at bonds allylic to the double bond, leading to the formation of stable allylic carbocations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 8-Heptadecene shows distinct signals for the vinylic protons and the aliphatic protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.34 - 5.40 | Multiplet | 2H | -CH=CH- |

| 1.95 - 2.05 | Multiplet | 4H | -CH₂-CH= |

| 1.20 - 1.40 | Multiplet | 22H | -(CH₂)₁₁- |

| 0.85 - 0.95 | Triplet | 6H | -CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 8-Heptadecene distinguishes the olefinic carbons from the various aliphatic carbons in the long chains.

| Predicted Chemical Shift (ppm) | Assignment |

| 130.3 | -CH=CH- |

| 32.6 | -CH₂-CH= |

| 29.8 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like 8-Heptadecene is outlined below:

-

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Key parameters include the pulse width, acquisition time, and relaxation delay.[7]

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to achieve a good signal-to-noise ratio.[8] Proton decoupling is commonly used to simplify the spectrum and enhance the signal.[9]

-

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 8-Heptadecene is expected to show characteristic absorption bands for the C-H and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3100 | C-H stretch | Alkene (=C-H) |

| 2850 - 3000 | C-H stretch | Alkane (-C-H) |

| 1640 - 1680 | C=C stretch | Alkene |

| 1450 - 1470 | C-H bend | Alkane (-CH₂-) |

| 1370 - 1380 | C-H bend | Alkane (-CH₃) |

| 675 - 995 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 8-Heptadecene, the following FTIR methods are commonly employed:

-

Attenuated Total Reflectance (ATR):

-

A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[10][11]

-

The IR beam is directed through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is partially absorbed.

-

The reflected beam, now containing information about the sample's absorption, is directed to the detector. This method requires minimal sample preparation.[10][11]

-

-

Transmission using a Liquid Cell:

-

The liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10][12]

-

The plates are mounted in a sample holder and placed in the IR beam path.

-

The IR radiation passes through the sample, and the transmitted light is measured by the detector. The path length of the cell can be controlled with a spacer.[10]

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for 8-Heptadecene.

Caption: Workflow of Spectroscopic Analysis for 8-Heptadecene.

Caption: Relationship between Molecular Structure and Spectral Data.

References

- 1. 8-Heptadecene [webbook.nist.gov]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. edinst.com [edinst.com]

- 12. drawellanalytical.com [drawellanalytical.com]

The Ecological Significance of 8-Heptadecene in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Heptadecene, a long-chain alkene, plays a multifaceted and critical role in the chemical ecology of plant-insect interactions. This volatile organic compound acts as a potent semiochemical, mediating a range of behaviors from pollination to sexual communication and potentially host-parasitoid dynamics. This technical guide provides an in-depth analysis of the ecological functions of 8-heptadecene, with a focus on its role as a key signaling molecule. We present quantitative data from pivotal studies, detailed experimental protocols for its analysis, and visualizations of the underlying biological pathways. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and drug development seeking to understand and harness the power of this influential semiochemical.

Introduction: The Role of 8-Heptadecene as a Semiochemical

Semiochemicals are chemical substances that convey information between organisms, and they are fundamental to the intricate relationships between plants and insects.[1] These signaling molecules can be classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). 8-Heptadecene has been identified as a key player in several of these roles, most notably as a pheromone mimic in orchid pollination and as a component of an insect sex pheromone.

Case Studies of 8-Heptadecene in Plant-Insect Interactions

Sexual Deception: The Orchid Ophrys insectifera and its Pollinator Argogorytes fargeii

The fly orchid, Ophrys insectifera, employs a remarkable strategy of sexual deception to achieve pollination. The orchid's flowers mimic the sex pheromone of the female wasp, Argogorytes fargeii, luring male wasps to attempt "pseudocopulation" with the flower, during which pollen is transferred. A key component of this chemical mimicry is (Z)-8-heptadecene.[2]

Quantitative Data: Electrophysiological Response of Argogorytes mystaceus to (Z)-8-Heptadecene